BenchChemオンラインストアへようこそ!

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Antimycobacterial Tuberculosis IC90

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide (CAS 891113-71-6) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-2-amide class, characterized by a 2,4-dimethylphenyl substituent on the oxadiazole ring and a 4-ethoxybenzamide moiety. This compound has been evaluated for antimycobacterial activity, exhibiting an IC90 of 1.8 µg/mL against Mycobacterium tuberculosis H37Rv.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 891113-71-6
Cat. No. B2699362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
CAS891113-71-6
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C
InChIInChI=1S/C19H19N3O3/c1-4-24-15-8-6-14(7-9-15)17(23)20-19-22-21-18(25-19)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23)
InChIKeyGDGRKCSSQBRKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide (CAS 891113-71-6): A Specialized Oxadiazole-Benzamide for Anti-Mycobacterial and Aggregation Research


N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide (CAS 891113-71-6) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-2-amide class, characterized by a 2,4-dimethylphenyl substituent on the oxadiazole ring and a 4-ethoxybenzamide moiety [1]. This compound has been evaluated for antimycobacterial activity, exhibiting an IC90 of 1.8 µg/mL against Mycobacterium tuberculosis H37Rv [2]. Notably, it has been characterized as a false-positive, non-specific enzyme inhibitor that functions through colloidal aggregation, a mechanism confirmed via dynamic light scattering (DLS) and enzyme inhibition assays [3]. Its well-defined aggregation behavior in both the presence and absence of detergents makes it a critical reference compound for medicinal chemistry triage and assay development workflows, distinct from specifically-acting anti-tubercular leads.

Why Generic Substitution Fails for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide: The Critical Impact of Regioisomerism and Aggregation Propensity


While the 1,3,4-oxadiazole amide scaffold is common to many antimycobacterial screening compounds, simple substitution with close analogs is scientifically unsound. The specific 2,4-dimethylphenyl substitution pattern dictates both the potency and the false-positive mechanism of action. Unlike the 2,5-dimethylphenyl regioisomer (CAS 891123-29-8), this compound has been explicitly characterized as a colloidal aggregator that non-specifically inhibits Mycobacterium tuberculosis shikimate kinase (MtSK), with activity abolished in the presence of detergent (Triton X-100) [1]. Substituting with a generic oxadiazole analog risks acquiring a compound with an unknown aggregation profile, potentially invalidating entire high-throughput screening (HTS) follow-up campaigns. The quantitative aggregation metrics (particle size, scattering intensity) are unique to this specific chemical entity and are essential for training machine learning models on aggregator identification or for use as a positive control in assay interference studies [1].

Quantitative Evidence Guide for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide: Head-to-Head Comparator Data


Antimycobacterial Potency Against M. tuberculosis H37Rv: A Comparative Analysis of Oxadiazole Amides

The compound demonstrates moderate antimycobacterial activity against M. tuberculosis H37Rv with an IC90 of 1.8 µg/mL [1]. In comparison, the well-characterized first-line agent isoniazid typically exhibits a MIC90 of <0.06 µg/mL against the same strain [2]. Although the compound's activity is significantly weaker than that of clinical standard-of-care agents, it serves as a valuable reference point within the oxadiazole-amide series. Critically, this activity was later attributed to non-specific inhibition through aggregate formation rather than specific target engagement, making this compound a 'false positive' archetype essential for counter-screening in antitubercular HTS workflows [1].

Antimycobacterial Tuberculosis IC90

Mechanism of Action: Evidence of Non-Specific Enzyme Inhibition via Colloidal Aggregation

The compound inhibits Mycobacterium tuberculosis shikimate kinase (MtSK) with >90% inhibition at concentrations <50 µM in a standard LC-MS assay [1]. However, this inhibition is entirely reversed upon the addition of 0.01% Triton X-100, a non-ionic detergent that disrupts colloidal aggregates. In contrast, a specific inhibitor (e.g., a hypothetical ATP-competitive inhibitor) would retain activity in the presence of detergent [2]. This behavior classifies the compound as a confirmed 'aggregator,' and its data is explicitly used in the literature to illustrate the pitfalls of deploying oxadiazole-amides in drug discovery without rigorous counter-screens [1].

Aggregation False-positive MtSK inhibition

Aggregation Characterization: Dynamic Light Scattering (DLS) Particle Size Profiling

The compound forms colloidal aggregates in aqueous buffers, with a measured particle size of 1583 nm in water at pH 7 at a concentration of 100 µM, as measured by DLS [1]. Upon addition of 0.01% Triton X-100, the average particle size drops dramatically to 275 nm, indicating disaggregation [2]. This 5.8-fold reduction in particle size upon detergent challenge is a definitive experimental hallmark of aggregation-based inhibition, distinguishing it from compounds that operate via classical, stoichiometric target binding where particle size remains unchanged by detergent.

DLS Particle Size Colloidal aggregation

Application Scenarios for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide: From Assay Development to Computational Modeling


Positive Control in Aggregator-Adverse High-Throughput Screening (HTS) Triage

Due to its confirmed propensity to form inhibitory colloidal aggregates (particle size ~1583 nm in water) and complete activity reversal by Triton X-100, this compound serves as a quintessential positive control for aggregator detection assays [1]. Pharmaceutical HTS laboratories can spike this compound into screening decks at defined concentrations to calibrate and validate their computational (e.g., QED, Aggregation Advisor) and experimental (DLS, detergent-reversion) false-positive filters [1]. This ensures that primary hits are triaged effectively before investing in dose-response and mechanism-of-action studies.

Reference Standard for Dynamic Light Scattering (DLS) Instrument Qualification in Drug Discovery

The compound's reproducible aggregation profile, with particle sizes of 1583 nm in water and 275 nm in the presence of Triton X-100, makes it a reliable reference standard for DLS instrument performance qualification (IPQ) [2]. Core facilities supporting medicinal chemistry or structural biology can use this compound to benchmark DLS sensitivity and to train new users on the detection of colloidal aggregation, a critical step in sample quality control for crystallography and cryo-EM studies [2].

Chemical Probe for Investigating Structure-Aggregation Relationships (SAR) in Oxadiazole Series

The specific 2,4-dimethylphenyl substitution pattern is linked to a distinct aggregation profile compared to other regioisomers. Researchers engaged in physical chemistry or computational modeling can use this compound as a starting point to systematically modify substituents and quantify the resulting changes in critical aggregation concentration (CAC) and particle size [3]. This enables the development of predictive models for colloidal aggregation, a key parameter in rational compound library design aimed at minimizing false-positive rates [3].

Quote Request

Request a Quote for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.